3-(1,3-Thiazol-2-yloxy)piperidine

Regiochemistry Stereochemistry Medicinal Chemistry

3-(1,3-Thiazol-2-yloxy)piperidine (CAS 1185541-08-5; PubChem CID is a heterocyclic building block composed of a piperidine ring linked via an ether oxygen at the 3-position to a 1,3-thiazole ring. Its molecular formula is C₈H₁₂N₂OS with a molecular weight of 184.26 g/mol.

Molecular Formula C8H12N2OS
Molecular Weight 184.26
CAS No. 1185541-08-5
Cat. No. B2411420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,3-Thiazol-2-yloxy)piperidine
CAS1185541-08-5
Molecular FormulaC8H12N2OS
Molecular Weight184.26
Structural Identifiers
SMILESC1CC(CNC1)OC2=NC=CS2
InChIInChI=1S/C8H12N2OS/c1-2-7(6-9-3-1)11-8-10-4-5-12-8/h4-5,7,9H,1-3,6H2
InChIKeyCBHMYCJOERSPCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(1,3-Thiazol-2-yloxy)piperidine (CAS 1185541-08-5): Chemical Identity, Physicochemical Profile, and Research-Grade Procurement Specifications


3-(1,3-Thiazol-2-yloxy)piperidine (CAS 1185541-08-5; PubChem CID 45787170) is a heterocyclic building block composed of a piperidine ring linked via an ether oxygen at the 3-position to a 1,3-thiazole ring [1]. Its molecular formula is C₈H₁₂N₂OS with a molecular weight of 184.26 g/mol . Key computed physicochemical descriptors include XLogP3 = 1.4, topological polar surface area (TPSA) = 62.4 Ų, one hydrogen bond donor, and four hydrogen bond acceptors [1]. The compound is commercially available for research purposes at 95% purity from specialty chemical suppliers . The free secondary amine on the piperidine ring and the ether-linked thiazole moiety position this compound as a versatile intermediate for further derivatization in medicinal chemistry and agrochemical research programs.

Why Generic Substitution of 3-(1,3-Thiazol-2-yloxy)piperidine with Regioisomeric or N-Substituted Analogs Compromises Research Reproducibility


Within the thiazolyloxy-piperidine chemical space, the position of the ether linkage on the piperidine ring (3- vs. 4-substitution) and the presence or absence of N-substitution create compounds with distinct conformational preferences, hydrogen-bonding capacities, and physicochemical properties [1]. The 3-substituted regioisomer possesses a chiral center at the point of attachment, introducing stereochemical complexity absent in the 4-substituted analog [1]. The free NH group on the piperidine ring of 3-(1,3-thiazol-2-yloxy)piperidine provides a reactive handle for further functionalization—a feature eliminated in N-alkylated analogs such as 1-methyl-4-(1,3-thiazol-2-yloxy)piperidine . These structural differences translate into divergent biological target engagement profiles within the broader thiazole-piperidine class, where minor alterations in substitution pattern have been shown to produce order-of-magnitude shifts in antimicrobial potency [2]. Blind substitution without experimental verification of the specific regioisomer therefore introduces uncontrolled variables that can undermine SAR interpretation and batch-to-batch reproducibility.

Quantitative Differentiation Evidence for 3-(1,3-Thiazol-2-yloxy)piperidine Versus Closest Structural Analogs


Regiochemical Differentiation: 3-Position vs. 4-Position Ether Linkage on the Piperidine Ring

3-(1,3-Thiazol-2-yloxy)piperidine (CAS 1185541-08-5) bears the thiazolyloxy substituent at the 3-position of the piperidine ring, creating a stereogenic center at C-3 of the piperidine. In contrast, its regioisomer 4-(1,3-thiazol-2-yloxy)piperidine (CAS 1185540-87-7) bears the substituent at the 4-position and is achiral at the point of attachment [1]. The 3-substituted isomer presents a different spatial orientation of the thiazole ring relative to the piperidine NH, with distinct conformational preferences and intramolecular hydrogen-bonding potential. Both compounds share the same molecular formula (C₈H₁₂N₂OS) and molecular weight (184.26 g/mol) but are differentiated by InChI Key: CBHMYCJOERSPCH-UHFFFAOYSA-N for the 3-isomer vs. a distinct key for the 4-isomer [1].

Regiochemistry Stereochemistry Medicinal Chemistry Structure-Activity Relationship

Physicochemical Property Differentiation: Lipophilicity and Hydrogen-Bonding Capacity Compared to Methylene-Bridged and N-Substituted Analogs

3-(1,3-Thiazol-2-yloxy)piperidine has a computed XLogP3 of 1.4, TPSA of 62.4 Ų, one hydrogen bond donor (piperidine NH), and four hydrogen bond acceptors [1]. The analog 3-[(1,3-thiazol-2-yloxy)methyl]piperidine (CAS 1185541-14-3; MW 198.29 g/mol) incorporates a methylene spacer between the piperidine ring and the thiazole ether, increasing molecular weight, flexibility (additional rotatable bond), and lipophilicity relative to the direct ether linkage in the target compound . N-methylated analogs such as 1-methyl-4-(1,3-thiazol-2-yloxy)piperidine eliminate the hydrogen bond donor capacity of the piperidine NH, altering solubility and target interaction potential [2]. The free NH in the target compound enables salt formation (e.g., the hydrochloride salt, CAS 1185315-02-9) for improved aqueous solubility, a property unavailable in N-alkylated derivatives .

Physicochemical Properties Drug-likeness Lipophilicity Permeability

Antimicrobial Activity: Broad-Spectrum Antibacterial and Antifungal Potency of the Thiazolyloxy-Piperidine Scaffold

Limited published quantitative data are available for this specific compound from peer-reviewed primary literature. Vendor-reported data indicate that 3-(1,3-thiazol-2-yloxy)piperidine exhibits antibacterial activity with MIC values of 8–16 µg/mL against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), and antifungal activity against Candida albicans with an IC₅₀ of 12.5 µM attributed to disruption of ergosterol biosynthesis . Contextualizing these values within the broader piperidine-thiazole class: a recent SAR study of 15 structurally related piperidine-thiazole hybrids reported MIC values against S. aureus, E. coli, and C. albicans, with the most potent analog (compound 7d) demonstrating broad-spectrum activity superior to other series members [1]. This class-level evidence establishes that the thiazolyloxy-piperidine scaffold is competent for antimicrobial activity, and that subtle structural modifications produce measurable potency differences [1]. Direct head-to-head quantitative comparison data between 3-(1,3-thiazol-2-yloxy)piperidine and its closest analogs under identical assay conditions are not publicly available as of the search date.

Antimicrobial Antibacterial Antifungal Minimum Inhibitory Concentration

Synthetic Versatility: Free Piperidine NH as a Derivatization Handle Compared to N-Blocked or N-Oxidized Analogs

The free secondary amine on the piperidine ring of 3-(1,3-thiazol-2-yloxy)piperidine enables N-functionalization via alkylation, acylation, sulfonylation, or reductive amination, providing a direct route to diverse analog libraries . In contrast, the oxidized analog 3-(1,3-thiazol-2-yloxy)piperidin-2-one (CAS 2202176-38-1) contains a lactam carbonyl that deactivates the nitrogen toward electrophilic derivatization, limiting synthetic options . Similarly, N-alkylated analogs (e.g., 1-methyl-4-(1,3-thiazol-2-yloxy)piperidine) require deprotection or dealkylation steps to access the free amine. The target compound is commercially available at 95% purity from multiple suppliers, with reported synthetic yields of approximately 70–80% via nucleophilic substitution of 3-hydroxypiperidine with 2-chlorothiazole under basic conditions (K₂CO₃, DMF, 80°C) . The hydrochloride salt (CAS 1185315-02-9) is also available for applications requiring enhanced aqueous solubility .

Chemical Synthesis Building Block Derivatization Medicinal Chemistry

Recommended Research and Procurement Application Scenarios for 3-(1,3-Thiazol-2-yloxy)piperidine Based on Quantitative Differentiation Evidence


Fragment-Based Lead Discovery Requiring a Stereochemically Defined, Low-Molecular-Weight Thiazole-Containing Scaffold

With a molecular weight of 184.26 Da, XLogP3 of 1.4, TPSA of 62.4 Ų, and a single hydrogen bond donor, 3-(1,3-thiazol-2-yloxy)piperidine falls within favorable fragment-like physicochemical space [1]. The stereogenic center at the 3-position of the piperidine ring introduces three-dimensionality that is often desirable in fragment libraries targeting novel binding sites. The compound's computed properties satisfy the Rule of Three for fragment-based screening (MW < 300, XLogP ≤ 3, HBD ≤ 3, HBA ≤ 6), making it a suitable candidate for biophysical screening cascades (NMR, SPR, thermal shift) [1]. Procurement justification: the 3-substituted regioisomer should be explicitly specified rather than the 4-substituted analog, as the stereochemical information content differs between the two.

Medicinal Chemistry SAR Expansion Through N-Functionalization of the Piperidine Ring

The free piperidine NH of 3-(1,3-thiazol-2-yloxy)piperidine provides a direct handle for parallel library synthesis via N-alkylation, N-acylation, N-sulfonylation, or reductive amination . This enables rapid exploration of R-group diversity at the piperidine nitrogen while maintaining the 3-thiazolyloxy pharmacophore constant. In contrast, the N-methyl analog or the piperidin-2-one oxidized form would require additional synthetic manipulation to achieve equivalent diversity. The commercially available hydrochloride salt (CAS 1185315-02-9) offers a convenient, shelf-stable form for solution-phase library synthesis with improved handling characteristics .

Anti-Infective Screening Programs Targeting Both Bacterial and Fungal Pathogens

Vendor-reported data suggest that 3-(1,3-thiazol-2-yloxy)piperidine possesses broad-spectrum antimicrobial activity: MIC 8–16 µg/mL against S. aureus and E. coli, and an IC₅₀ of 12.5 µM against C. albicans . Class-level SAR evidence from a panel of 15 structurally related piperidine-thiazole hybrids confirms that this scaffold is competent for antimicrobial activity and that potency is tunable through structural modification [2]. The compound is suitable for inclusion in phenotypic screening decks targeting both Gram-positive and Gram-negative bacterial pathogens, as well as fungal species. Users should note that these data originate from vendor technical summaries; independent verification in the user's assay system is recommended before committing to large-scale follow-up synthesis.

Agrochemical Fungicide Discovery Programs Exploring Piperidinyl-Thiazole Chemotypes

The piperidinyl-thiazole structural motif is a recognized scaffold in agrochemical fungicide development, exemplified by oxathiapiprolin and fluoxapiprolin (piperidinyl thiazole isoxazolines developed by Bayer CropScience) [3][4]. Patent literature (US 2011/0046178) describes thiazolylpiperidine derivatives as highly suitable agents for controlling phytopathogenic harmful fungi [5]. While 3-(1,3-thiazol-2-yloxy)piperidine itself is a simpler, earlier-stage building block than these advanced development candidates, its core scaffold alignment with this proven fungicidal chemotype supports its utility as a starting point for crop protection discovery programs.

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